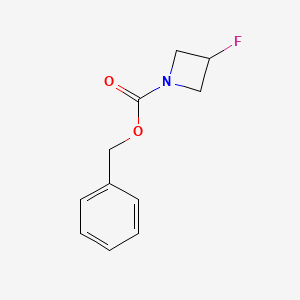

Benzyl 3-fluoroazetidine-1-carboxylate

Description

Benzyl 3-fluoroazetidine-1-carboxylate (CAS: 1781046-72-7) is a fluorinated azetidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₁H₁₂FNO₂, with a molecular weight of 209.22 g/mol. The compound is characterized by a four-membered azetidine ring substituted with a fluorine atom at the 3-position, which confers unique electronic and steric properties. This structure is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of fluorinated pharmacophores aimed at enhancing metabolic stability and bioavailability .

The synthesis of analogous compounds, such as benzyl 3-hydroxyazetidine-1-carboxylate, involves nucleophilic substitution or esterification reactions. For example, substituting azetidin-3-ol hydrochloride with benzyl chloroformate in the presence of a base like potassium carbonate yields hydroxylated derivatives . Fluorination strategies (e.g., using fluorinating agents like DAST or Deoxo-Fluor) can replace hydroxyl groups with fluorine to generate the target compound.

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

benzyl 3-fluoroazetidine-1-carboxylate |

InChI |

InChI=1S/C11H12FNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

SEUUFJKKFYHKDL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluoroazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions. For example, a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can be used to replace a leaving group with a fluorine atom.

Benzyl Protection: The benzyl group can be introduced through a benzylation reaction, where benzyl chloride reacts with the azetidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of Benzyl 3-fluoroazetidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 3-fluoroazetidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Benzyl 3-hydroxyazetidine-1-carboxylate (CAS: 128117-22-6)

- Physicochemical Properties: Molecular weight: 207.23 g/mol XLogP3: 1.1 (vs. ~1.5 for the fluoro analogue) Hydrogen bond donors: 1 (vs. 0 for the fluoro analogue) .

- Reactivity: The hydroxyl group is susceptible to oxidation and can be functionalized via Mitsunobu reactions or esterifications, whereas the fluorine atom is chemically inert, making the fluoro derivative more stable under harsh conditions .

Benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate (CAS: 1379079-64-7)

- Structural Difference : The triflate (-OSO₂CF₃) group is a strong electron-withdrawing and bulky substituent.

- Reactivity: The triflate acts as an excellent leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.

Ring Size Analogues: Benzyl 3,3-difluoropyrrolidine-1-carboxylate (CAS: 163457-22-5)

- Structural Difference : A five-membered pyrrolidine ring with two fluorine atoms at the 3-position.

- Physicochemical Properties :

- Biological Implications : The reduced ring strain of pyrrolidine compared to azetidine may improve binding affinity to target proteins. Difluoro substitution enhances metabolic stability and membrane permeability, making this compound valuable in CNS drug development .

Protecting Group Variants: tert-Butyl vs. Benzyl

PharmaBlock Sciences synthesizes tert-butyl-protected analogues (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate, CAS: 1083181-23-0). Key differences include:

- Stability: The tert-butyl group offers superior acid resistance compared to the benzyl group, which is cleaved under hydrogenolytic conditions.

- LogP : tert-Butyl derivatives are more lipophilic (XLogP3 ~2.2) than benzyl-protected analogues, influencing solubility and pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|---|

| Benzyl 3-fluoroazetidine-1-carboxylate | 1781046-72-7 | C₁₁H₁₂FNO₂ | 209.22 | ~1.5 | 0 | 3 |

| Benzyl 3-hydroxyazetidine-1-carboxylate | 128117-22-6 | C₁₁H₁₃NO₃ | 207.23 | 1.1 | 1 | 3 |

| Benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate | 1379079-64-7 | C₁₂H₁₂F₃NO₅S | 339.29 | ~2.8 | 0 | 5 |

| Benzyl 3,3-difluoropyrrolidine-1-carboxylate | 163457-22-5 | C₁₂H₁₃F₂NO₂ | 257.24 | ~2.0 | 0 | 3 |

Research Findings and Implications

Structural modifications significantly alter physicochemical and biological properties:

- Fluorine vs. Hydroxyl : Fluorine enhances lipophilicity and metabolic stability, while hydroxyl groups enable further derivatization .

- Ring Size : Azetidine’s strain may limit conformational flexibility but improve target selectivity compared to pyrrolidine .

- Protecting Groups : Benzyl groups are versatile for orthogonal deprotection, whereas tert-butyl groups enhance acid stability .

Biological Activity

Benzyl 3-fluoroazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Benzyl 3-fluoroazetidine-1-carboxylate belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the fluoro group and the carboxylate moiety enhances its pharmacological properties. The molecular formula is C₉H₈FNO₂, and its structure can be represented as follows:

Research has indicated that benzyl 3-fluoroazetidine-1-carboxylate exhibits biological activity through various mechanisms, primarily as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit polyketide synthase (PKS), which is crucial for the biosynthesis of various natural products with therapeutic applications .

Anticancer Activity

One notable study investigated the effects of 3-fluoroazetidine derivatives, including benzyl 3-fluoroazetidine-1-carboxylate, on pancreatic cancer cell lines. The compound demonstrated a significant reduction in cell viability, suggesting potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Benzyl 3-Fluoroazetidine-1-Carboxylate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Panc-1 (Pancreatic) | 15 | Induction of apoptosis |

| MIA PaCa-2 (Pancreatic) | 12 | Cell cycle arrest |

Enzyme Inhibition

Benzyl 3-fluoroazetidine-1-carboxylate has also been studied for its enzyme inhibitory properties. It was found to inhibit glycosidases, which are enzymes that play a role in carbohydrate metabolism. This inhibition can lead to potential applications in treating metabolic disorders .

Table 2: Enzyme Inhibition Profile

Study on Metabolic Stability

A recent study evaluated the metabolic stability of benzyl 3-fluoroazetidine-1-carboxylate using human liver microsomes. The results indicated that the compound exhibited good stability with minimal degradation over a period of hours, suggesting favorable pharmacokinetic properties for further development .

Clinical Relevance

In vivo studies have demonstrated that benzyl 3-fluoroazetidine-1-carboxylate can effectively reduce tumor growth in xenograft models. This finding supports its potential as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.